molecular formula C19H15Cl2NO2 B1462608 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-81-9

8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1462608
CAS No.: 1160263-81-9
M. Wt: 360.2 g/mol
InChI Key: PQWCJBLUHUJXNI-UHFFFAOYSA-N
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Description

8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C19H15Cl2NO2 . It has a molecular weight of 360.24 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H15Cl2NO2/c1-11(2)24-13-6-3-5-12(9-13)17-10-15(19(21)23)14-7-4-8-16(20)18(14)22-17/h3-11H,1-2H3 .


Physical and Chemical Properties Analysis

This compound is stored at a temperature of 28 C .

Safety and Hazards

This compound is considered an irritant .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine, through its carbonyl chloride group. This interaction can lead to the modification of enzyme activity, either by inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, this compound has been shown to inhibit certain proteases by forming a covalent bond with the active site cysteine residue .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to modulate the activity of kinases involved in cell signaling pathways, leading to changes in downstream gene expression . Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with specific biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, this compound can inhibit proteases by forming a covalent bond with the active site cysteine residue, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive nucleophiles . Long-term studies have shown that the effects of this compound on cellular function can persist for several hours to days, depending on the concentration and exposure duration . The degradation products of this compound may also have biological activity, which can complicate the interpretation of long-term effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as cellular apoptosis and tissue damage . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response . Additionally, prolonged exposure to high doses can lead to adverse effects, including organ toxicity and systemic inflammation .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . The metabolic pathways of this compound can also influence the levels of metabolites in cells, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, this compound can accumulate in the endoplasmic reticulum or mitochondria, affecting protein folding and cellular respiration .

Properties

IUPAC Name

8-chloro-2-(4-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO2/c1-11(2)24-13-8-6-12(7-9-13)17-10-15(19(21)23)14-4-3-5-16(20)18(14)22-17/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWCJBLUHUJXNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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